molecular formula C12H10N2O B8350439 1-Quinoxalin-2-yl-but-3-yn-1-ol

1-Quinoxalin-2-yl-but-3-yn-1-ol

Cat. No. B8350439
M. Wt: 198.22 g/mol
InChI Key: GSVQDWRYBSNITO-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

To a mixture of magnesium (229 mg, 9.41 mmol), mercuric chloride (13 mg, 47 μmol) and few crystals of iodine in Et2O (1.5 mL), a solution of propargyl bromide (0.53 mL, 5.88 mmol) in Et2O (4.5 mL) was added slowly in order to maintain a reflux. The reaction mixture was stirred 1 hour and added to a solution of quinoxaline-2-carbaldehyde (500 mg, 3.16 mmol) in THF (2 mL). The resulting reaction mixture was stirred at 0° C. for 30 min., at room temperature for 30 min. and was poured onto saturated NH4Cl solution. The aqueous phase was extracted with Et2O. The aqueous phase was washed with water, brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by C18 flash chromatography (H2O/acetonitrile 100:0 to 80:20) to yield 90 mg (0.45 mmol, 14%) of 1-quinoxalin-2-yl-but-3-yn-1-ol as a yellow oil.
Quantity
229 mg
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].II.[CH2:4](Br)[C:5]#[CH:6].[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=[CH:10][C:9]=1[CH:18]=[O:19].[NH4+].[Cl-]>CCOCC.C1COCC1>[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=[CH:10][C:9]=1[CH:18]([OH:19])[CH2:6][C:5]#[CH:4] |f:4.5|

Inputs

Step One
Name
Quantity
229 mg
Type
reactant
Smiles
[Mg]
Name
mercuric chloride
Quantity
13 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
4.5 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
N1=C(C=NC2=CC=CC=C12)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reflux
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 30 min., at room temperature for 30 min.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O
WASH
Type
WASH
Details
The aqueous phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by C18 flash chromatography (H2O/acetonitrile 100:0 to 80:20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=NC2=CC=CC=C12)C(CC#C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.45 mmol
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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